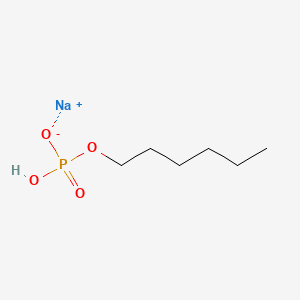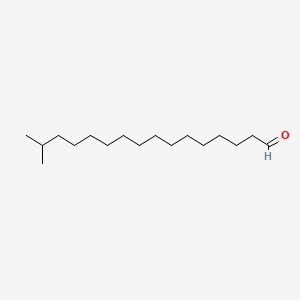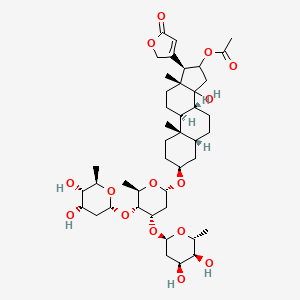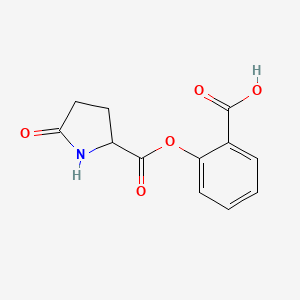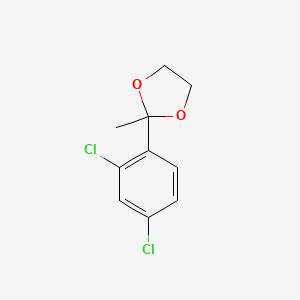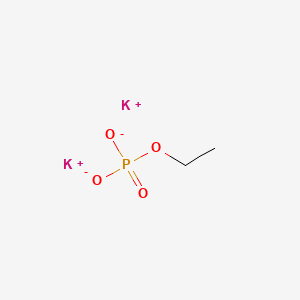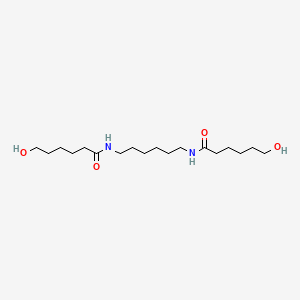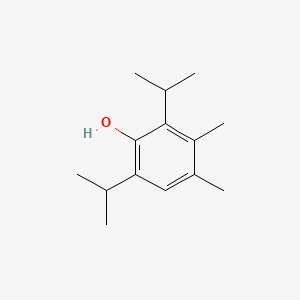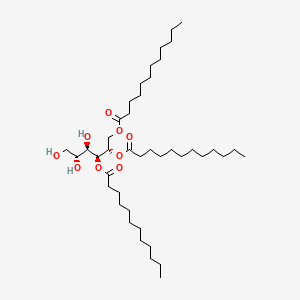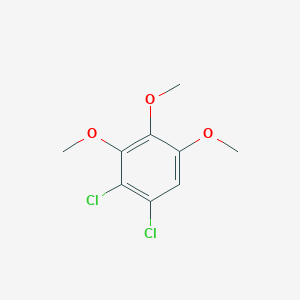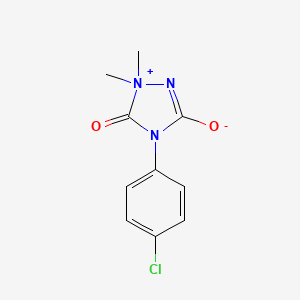
Dibutyl hydrogen phosphate, vanadium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl hydrogen phosphate, vanadium salt is a chemical compound with the molecular formula C8H19O4PV and a molecular weight of 261.15 g/mol . This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl hydrogen phosphate, vanadium salt typically involves the reaction of dibutyl hydrogen phosphate with a vanadium source under controlled conditions. The reaction is carried out in an appropriate solvent, and the product is purified through crystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dibutyl hydrogen phosphate, vanadium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the vanadium center to a lower oxidation state.
Substitution: The compound can undergo substitution reactions where one or more of its ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield vanadium(V) compounds, while reduction reactions may produce vanadium(III) or vanadium(II) species .
Scientific Research Applications
Dibutyl hydrogen phosphate, vanadium salt has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases such as diabetes and cancer.
Mechanism of Action
The mechanism of action of dibutyl hydrogen phosphate, vanadium salt involves its interaction with molecular targets and pathways within biological systems. The compound can modulate the activity of enzymes and other proteins, leading to changes in cellular processes. For example, it may inhibit or activate specific signaling pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Dibutyl phosphate: Similar in structure but lacks the vanadium component.
Phosphoric acid dibutyl ester: Another related compound with different properties and applications.
Uniqueness
Dibutyl hydrogen phosphate, vanadium salt is unique due to the presence of vanadium, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where vanadium’s redox activity and catalytic properties are beneficial .
Properties
CAS No. |
29359-66-8 |
|---|---|
Molecular Formula |
C8H19O4PV |
Molecular Weight |
261.15 g/mol |
IUPAC Name |
dibutyl hydrogen phosphate;vanadium |
InChI |
InChI=1S/C8H19O4P.V/c1-3-5-7-11-13(9,10)12-8-6-4-2;/h3-8H2,1-2H3,(H,9,10); |
InChI Key |
CQHFIKZAUKOKQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(O)OCCCC.[V] |
Related CAS |
107-66-4 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


